molecular formula C6H3F3N4S B13108818 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione CAS No. 114808-90-1

5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione

Cat. No.: B13108818
CAS No.: 114808-90-1
M. Wt: 220.18 g/mol
InChI Key: GVYVYQCPTOQYND-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that contains a trifluoromethyl group, a triazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and catalyst-free conditions can be particularly advantageous for large-scale production due to the reduced reaction times and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

    Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific reaction pathway.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted derivatives with different functional groups.

    Cyclization: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is unique due to the presence of both the trifluoromethyl group and the thiol group, which confer enhanced biological activity and reactivity

Properties

CAS No.

114808-90-1

Molecular Formula

C6H3F3N4S

Molecular Weight

220.18 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C6H3F3N4S/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12)

InChI Key

GVYVYQCPTOQYND-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N=CNN2C1=S)C(F)(F)F

Origin of Product

United States

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